molecular formula C11H11BrFN3 B13198385 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine

Cat. No.: B13198385
M. Wt: 284.13 g/mol
InChI Key: JIEWBDZTJQXCFF-UHFFFAOYSA-N
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Description

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine is a chemical compound with the molecular formula C₁₁H₁₁BrFN₃ and a molecular weight of 284.13 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating certain biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine is unique due to its specific combination of bromine, ethyl, and fluoro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11BrFN3

Molecular Weight

284.13 g/mol

IUPAC Name

7-bromo-4-N-ethyl-8-fluoroquinoline-3,4-diamine

InChI

InChI=1S/C11H11BrFN3/c1-2-15-10-6-3-4-7(12)9(13)11(6)16-5-8(10)14/h3-5H,2,14H2,1H3,(H,15,16)

InChI Key

JIEWBDZTJQXCFF-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=CC(=C(C2=NC=C1N)F)Br

Origin of Product

United States

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